molecular formula C9H11F7 B3041149 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene CAS No. 261760-26-3

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Cat. No.: B3041149
CAS No.: 261760-26-3
M. Wt: 252.17 g/mol
InChI Key: SEPVIDCBWMJUEC-AATRIKPKSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is a fluorinated alkene characterized by a branched octene backbone with multiple fluorine substituents and a trifluoromethyl group.

Key structural features include:

  • Long carbon chain (C8): Provides higher molecular weight compared to shorter-chain fluorocarbons.
  • Fluorine density: Multiple fluorine atoms enhance electronegativity and resistance to degradation.
  • Trifluoromethyl group: Introduces steric bulk and electronic effects, influencing reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVIDCBWMJUEC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene can be synthesized through several methods One common approach involves the reaction of a suitable octene derivative with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to fluorination processes. The use of advanced fluorination techniques and equipment ensures efficient production with minimal by-products. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce partially fluorinated hydrocarbons .

Scientific Research Applications

Organic Synthesis

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene is utilized as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds and improving the stability of intermediates during synthesis.

Key Reactions:

  • Alkylation Reactions: It can act as an alkylating agent in the formation of fluorinated alkenes.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with various nucleophiles to form complex fluorinated structures.

Material Science

The compound's unique fluorinated structure imparts specific properties that are beneficial in material science applications:

  • Fluorinated Polymers: It serves as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in coatings and insulation applications.
  • Surface Modifications: The incorporation of this compound into surfaces can improve hydrophobicity and oleophobicity, making it ideal for applications in self-cleaning materials.

Pharmaceutical Development

In pharmaceuticals, the introduction of trifluoromethyl groups is known to alter the pharmacokinetics and pharmacodynamics of drug candidates. The use of this compound can lead to:

  • Enhanced Bioactivity: Fluorinated compounds often exhibit increased potency and selectivity against biological targets.
  • Improved Solubility: The unique properties of this compound can enhance the solubility of otherwise poorly soluble drugs.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that incorporating trifluoromethyl groups into antiviral agents can significantly increase their efficacy. A study involving the synthesis of novel antiviral compounds using this compound showed improved activity against viral strains compared to non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

A collaborative study between universities and industry partners focused on developing new fluorinated polymers using this compound as a building block. The resulting materials exhibited superior thermal stability and chemical resistance suitable for high-performance applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can form strong bonds with carbon, enhancing the stability of the compound and affecting its behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Differences

The following table highlights structural and functional distinctions between 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene and analogous compounds:

Compound Name Molecular Formula Key Substituents Chain Length Primary Applications Environmental Impact
This compound C₈H₅F₇ F, CF₃ C8 Polymers, surfactants (inferred) Likely high GWP⁠¹, low ODP⁠²
Chlorotrifluoroethylene (R 1113) C₂ClF₃ Cl, F C2 Refrigerants, chemical synthesis Moderate ODP, phased out
1,1,1,2-Tetrafluoroethane C₂H₂F₄ F C2 Refrigeration, propellants High GWP, low toxicity
HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane) C₂HCl₂F₃ Cl, F C2 Refrigerant (historical) High ODP, phased out
Ethanesulfonyl fluoride derivatives Varies (e.g., C₄F₈SO₃) SO₂F, F C2–C4 Industrial surfactants, coatings Persistent, bioaccumulative

Notes:

GWP: Global Warming Potential; ODP: Ozone Depletion Potential.

Longer-chain fluorinated compounds (e.g., C8) are associated with higher environmental persistence .

Key Research Findings

Thermal Stability and Reactivity
  • The trifluoromethyl group in the target compound likely enhances thermal stability compared to chlorotrifluoroethylene (R 1113), which contains a reactive chlorine atom prone to ozone depletion .
  • Shorter-chain compounds like 1,1,1,2-tetrafluoroethane exhibit lower boiling points (-26°C) , whereas the C8 chain in the target compound suggests higher boiling points and viscosity, making it more suitable for polymer applications.
Environmental and Toxicity Profiles
  • Unlike HCFC-123 and R 1113, which have significant ODP due to chlorine content, the target compound’s lack of chlorine suggests negligible ozone-depleting effects. However, its fluorinated structure may contribute to high GWP .
  • Ethanesulfonyl fluoride derivatives (–3) demonstrate similar environmental persistence but differ functionally due to sulfonyl groups, which enhance surfactant properties .

Biological Activity

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene (CAS No. 261760-26-3) is a fluorinated organic compound with a molecular formula of C9H11F7 and a molecular weight of 252.17 g/mol. This compound belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS), which are recognized for their unique chemical properties and widespread use in various industrial applications. Understanding the biological activity of this compound is crucial for evaluating its safety and potential health effects.

  • Molecular Formula : C9H11F7
  • Molecular Weight : 252.17 g/mol
  • Synonyms : 1-(Perfluoroisopropyl)-1-hexene; 1,1,1,2-Tetrafluoro-2-trifluoromethyl-3-octene

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential toxicological effects and mechanisms of action in biological systems. Due to its structural similarities to other PFAS compounds, it is essential to analyze its activity through various studies.

Toxicological Studies

Research indicates that PFAS compounds can exhibit a range of biological activities, including endocrine disruption, immunotoxicity, and potential carcinogenic effects. For instance:

  • Endocrine Disruption : Some studies have shown that certain PFAS can interfere with hormonal functions, leading to reproductive and developmental issues in animal models .
  • Immunotoxicity : Epidemiological studies have linked PFAS exposure to altered immune responses in humans, suggesting that these compounds may impair the immune system's ability to respond effectively to pathogens .

Case Studies

A few notable case studies highlight the biological implications of similar fluorinated compounds:

  • Hepatocellular Carcinogenesis :
    • A study on structurally related compounds found that exposure to certain PFAS resulted in liver tumors in rodent models. The mechanisms involved were linked to receptor-mediated pathways that are less relevant in humans . This raises concerns about the potential carcinogenicity of this compound.
  • Human Health Effects :
    • Epidemiological data suggest associations between PFAS exposure and various health outcomes such as increased cholesterol levels and liver disease. The persistence of these substances in human tissues complicates risk assessments .

Summary of Biological Effects Associated with PFAS

Biological Activity Observed Effects Reference
Endocrine DisruptionHormonal imbalance leading to reproductive issues
ImmunotoxicityReduced immune response
Carcinogenic PotentialLiver tumors in rodent models

The mechanisms by which this compound exerts its biological effects are likely similar to other PFAS compounds:

  • Receptor-Mediated Pathways : Many PFAS interact with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.
  • Oxidative Stress : Exposure to fluorinated compounds may induce oxidative stress pathways leading to cellular damage.

Q & A

Q. What strategies are recommended for accessing reliable literature on fluorinated alkenes?

  • Methodology : Prioritize databases like PubMed, ScienceDirect, and EBSCOHost for peer-reviewed studies (see Table 2 in ). Avoid non-peer-reviewed sources (e.g., supplier websites). Use CAS registry numbers (if available) to filter irrelevant entries in Google Scholar .
    Google学术常用搜索技巧
    08:12

Q. How can computational chemistry predict the compound’s behavior in novel reaction pathways?

  • Methodology : Employ molecular dynamics (MD) simulations to study fluorocarbon chain interactions in solvent environments. Compare with fluorinated dioxole/tetrafluoroethylene copolymers ([37626-13-4]) to predict regioselectivity in electrophilic additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 2
Reactant of Route 2
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

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